molecular formula C11H18BNO2 B1307605 4-[(Diethylamino)methyl]phenylboronic acid CAS No. 220999-48-4

4-[(Diethylamino)methyl]phenylboronic acid

Cat. No. B1307605
CAS RN: 220999-48-4
M. Wt: 207.08 g/mol
InChI Key: WGXUKAGOUGPEOL-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]phenylboronic acid is an arylboronic acid derivative that has gained attention due to its potential applications in organic synthesis. Arylboronic acids are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air . The presence of the diethylamino group in this compound suggests potential reactivity and usefulness in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction starting with 4-bromophenylacetic acid as the lead compound. The process includes reduction, acylation, and hydrolysis steps, culminating in the formation of the target compound. The structure of the synthesized compound is confirmed by 1H NMR spectroscopy . This synthesis route indicates the compound's accessibility for research and potential industrial applications.

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of arylboronic acids suggests a planar geometry around the boron atom, which can form reversible covalent bonds with hydroxyl groups. This reactivity is crucial for its role in organic synthesis, particularly in Suzuki coupling reactions, which are not discussed in the provided papers but are well-known in the field of chemistry.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound. However, arylboronic acids, in general, are known to participate in various organic reactions, such as amidation catalysis . The ortho-substituent on phenylboronic acids can influence the reactivity, as seen in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes dehydrative condensation between carboxylic acids and amines . This suggests that the diethylamino group in this compound may also play a role in similar reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-[(Diethylamino)methyl]phenylboronic acid is an important intermediate in organic synthesis, valued for its low toxicity, good thermal stability, and compatibility with functional groups on water and air insensitivity. Its significance in organic chemistry is highlighted by Zhang Da (2015), who synthesized the compound through a three-step reaction, starting from 4-bromophenylacetic acid, and tested its structure using 1H NMR (Zhang Da, 2015). This research underscores its potential in the field of synthetic organic chemistry.

Nanomaterials and Biomedical Engineering

The compound's derivatives, particularly phenylboronic acid-containing nanomaterials, have applications in biomedical engineering due to their unique stimuli-responsive characteristics. Studies by U. Hasegawa et al. (2015) produced nanoparticles with a framboidal morphology, which may exhibit additional morphology-related effects useful in medical applications (Hasegawa, Nishida, & Vlies, 2015).

Pharmaceutical and Chemical Engineering

Chu Liang-yin (2006) reviewed the applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering. They are used for the recognition, separation, and detection of polyol compounds like saccharides, glycolipids, glycoproteins, and nucleotides. Their role in self-regulated insulin delivery, tissue engineering, separation, and sensor systems was emphasized, suggesting extensive future developments (Chu Liang-yin, 2006).

Cancer Therapy and Gene Delivery

Phenylboronic acid derivatives, such as those studied by Jiebing Yang et al. (2019), have been employed in cancer therapy and gene delivery. They developed a derivative for tumor-targeting and efficient delivery of short GC-rich DNA, disrupting microtubule polymerization, inducing apoptosis, and cell cycle arrest in hepatocellular carcinoma cells (Yang et al., 2019).

Biosensors and Drug Delivery Systems

The compound and its derivatives play a critical role in the development of biosensors and drug delivery systems. Tianyu Lan and Qianqian Guo (2019) highlighted the recent advances in fabricating phenylboronic acid-decorated polymeric nanomaterials, focusing on interactions with glucose and sialic acid for applications in drug delivery systems and biosensors (Lan & Guo, 2019).

Glucose-Responsive Materials

A. Matsumoto et al. (2003) developed novel glucose-responsive polymers that operate under physiological conditions. They used a newly synthesized phenylborate derivative as a glucose-sensing moiety, aiming for future use in a self-regulated insulin delivery system to treat diabetes mellitus (Matsumoto, Ikeda, Harada, & Kataoka, 2003).

Safety and Hazards

“4-[(Diethylamino)methyl]phenylboronic acid” may cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

[4-(diethylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXUKAGOUGPEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400728
Record name {4-[(Diethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220999-48-4
Record name {4-[(Diethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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